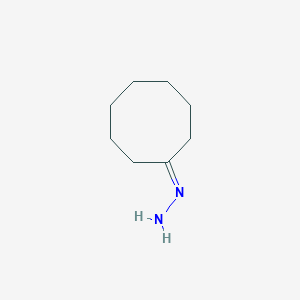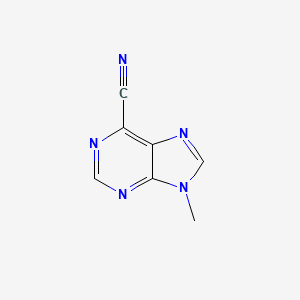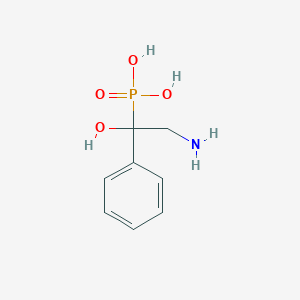
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is a phosphorus-containing amino acid derivative. This compound is characterized by the presence of a phosphonic acid group attached to an amino acid backbone, making it a unique and versatile molecule in various scientific fields. The presence of both amino and phosphonic acid groups allows it to participate in a wide range of chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid typically involves the reaction of an appropriate amino alcohol with a phosphonic acid derivative. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. This reaction is usually carried out under mild conditions, often in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
(2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
(L)-2-Amino-3-phosphonopropionic acid: An antagonist of the metabotropic glutamate receptor.
®-2-Amino-1-hydroxyethylphosphonic acid: Found in lipid fractions of certain bacteria.
Uniqueness: (2-Amino-1-hydroxy-1-phenylethyl)phosphonic acid is unique due to its specific structure, which combines an amino acid backbone with a phosphonic acid group. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile compound in various fields of research .
Propiedades
Número CAS |
51314-26-2 |
|---|---|
Fórmula molecular |
C8H12NO4P |
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
(2-amino-1-hydroxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H12NO4P/c9-6-8(10,14(11,12)13)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H2,11,12,13) |
Clave InChI |
JPIQQNCQZXHNDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN)(O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

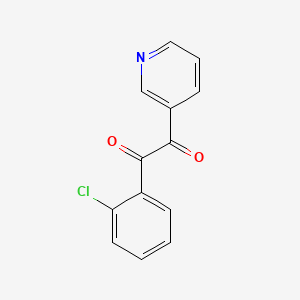


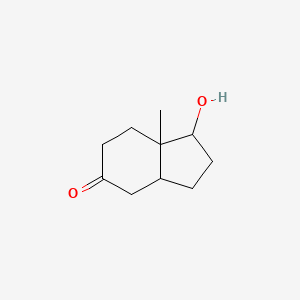

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

